2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
Description
BenchChem offers high-quality 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLWLKKEYBOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674011 | |
| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-10-0 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methoxy-6-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid. Drawing upon extensive experience in chemical synthesis and analysis, this document is structured to deliver not just data, but a foundational understanding of the molecule's behavior, potential applications, and the scientific rationale behind its handling and reactivity.
Introduction: A Molecule of Interest
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a common motif in medicinal chemistry and materials science. The specific substitution pattern on the phenyl ring—a methoxy group at the 2-position and a trifluoromethyl group at the 6-position—imparts unique electronic and steric properties that are of significant interest in drug discovery and development. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment on the aromatic ring, influencing the acidity of the carboxylic acid and the overall reactivity of the molecule.
Molecular Structure and Physicochemical Properties
The core of the molecule is a phenylacetic acid, with substituents at the ortho-positions of the phenyl ring.
Figure 1: Chemical structure of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |
| Molecular Weight | 234.17 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Phenylacetic acid derivatives are typically crystalline solids.[1] |
| Melting Point | 90 - 110 °C | 2-(Trifluoromethyl)phenylacetic acid has a melting point of 98-100 °C.[1] The additional methoxy group may slightly alter this. |
| Boiling Point | > 250 °C | 2-(Trifluoromethyl)phenylacetic acid has a boiling point of 272 °C.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, ethanol, DMSO, acetone). | The carboxylic acid group provides some water solubility, but the aromatic ring and trifluoromethyl group decrease it. Phenylacetic acids are generally soluble in organic solvents.[2] |
| pKa | ~3.5 - 4.0 | The pKa of 2-(trifluoromethyl)phenylacetic acid is 4.08.[1] The ortho-methoxy group may slightly influence this value. |
Synthesis and Reactivity
The synthesis of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid would likely proceed through multi-step sequences, leveraging established organic chemistry transformations.
Proposed Synthetic Pathway
Figure 2: A plausible synthetic route for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Experimental Protocol: Hydrolysis of the Nitrile Intermediate
-
Reaction Setup: To a solution of 2-(2-methoxy-6-(trifluoromethyl)phenyl)-2-oxoacetonitrile in a suitable solvent (e.g., a mixture of water and a high-boiling alcohol like ethylene glycol), add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is governed by its functional groups: the carboxylic acid, the aromatic ring, the methoxy group, and the trifluoromethyl group.
-
Carboxylic Acid Group: This is the most reactive site. It can undergo typical carboxylic acid reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents like HATU or EDC, to form amides.[3]
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
Acid Chloride Formation: Reaction with thionyl chloride or oxalyl chloride to form the acid chloride, a versatile intermediate.[4]
-
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will direct electrophilic aromatic substitution reactions. However, the steric hindrance from the two ortho substituents will likely make such reactions challenging.
-
Trifluoromethyl Group: This group is generally unreactive under standard organic reaction conditions but significantly influences the electronic properties of the aromatic ring.
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of the compound.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methoxy protons (~3.8-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (~3.6-3.8 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A complex multiplet pattern for the aromatic protons in the range of 7.0-7.8 ppm. |
| ¹³C NMR | - A peak for the carboxylic carbon (~170-180 ppm).- Peaks for the aromatic carbons (110-160 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A peak for the methoxy carbon (~55-60 ppm).- A peak for the methylene carbon (~40-45 ppm).- A quartet for the trifluoromethyl carbon (~120-130 ppm) with a large ¹JCF coupling constant. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-O stretches from the methoxy and carboxylic acid groups (~1000-1300 cm⁻¹).- Strong C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments. |
Potential Applications and Biological Relevance
While the specific biological activity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid is not extensively documented, its structural features suggest potential applications in several areas of research and development.
-
Medicinal Chemistry: Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate. The methoxy group can also influence binding to biological targets. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. For instance, some fluorinated compounds have shown potential in the development of neuroprotective agents.[5]
-
Agrochemicals: The trifluoromethylphenyl moiety is present in many herbicides and pesticides. This compound could be explored as a precursor for new agrochemicals.
-
Materials Science: The unique electronic properties imparted by the substituents could make this molecule or its derivatives interesting for applications in organic electronics or as components of liquid crystals.
Safety and Handling
Based on data for similar compounds, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid should be handled with care in a laboratory setting.
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6] Similar compounds are harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.
Conclusion
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a compound with significant potential for further investigation. Its unique combination of functional groups makes it a valuable synthon for the development of new molecules in the pharmaceutical, agrochemical, and materials science fields. This guide provides a solid foundation for researchers and scientists to understand its chemical properties, handle it safely, and explore its potential applications.
References
-
Ghosh, A. K., & Kumar, S. (2026). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. Retrieved from [Link]
-
Request PDF. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ibuprofen - Impurity G. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. (2025). 2-Methoxy-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.
-
ChemRxiv. (2024). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Amisulpride - Impurity H. Retrieved from [Link]
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Symtera Analytics. (n.d.). Ibuprofen Impurity G anti isomer. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetic acid. Retrieved from [Link]
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MDPI. (2023). Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
Elucidating the Mechanism of Action for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid: A Strategic Research Whitepaper
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid represents a novel chemical entity with potential therapeutic value. As a substituted phenylacetic acid, its structure suggests a possible role as an anti-inflammatory agent. However, a definitive mechanism of action has not been publicly established. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, field-proven strategy to systematically investigate and validate the core mechanism of this compound. We will operate under the primary hypothesis that its structural motifs, particularly the phenylacetic acid core, orient it towards the inhibition of cyclooxygenase (COX) enzymes. This whitepaper provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to test this hypothesis, thereby establishing a clear path from molecular hypothesis to mechanistic validation.
Introduction and Mechanistic Hypothesis
Chemical Identity and Rationale
The subject of this investigation is 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, hereafter referred to as "CMPD-X" for clarity. Its structure features a phenylacetic acid backbone, a class of compounds well-represented in pharmacology, most notably by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Phenylacetic acid derivatives are known to serve as versatile intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1] The presence of a trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity, making CMPD-X a compound of significant interest.[1][2]
The Primary Hypothesis: Cyclooxygenase (COX) Inhibition
The structural similarity of CMPD-X to known NSAIDs provides a strong, rational basis for our primary hypothesis: CMPD-X exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes.
The COX enzymes (primarily COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The active metabolite of the NSAID nabumetone is 6-methoxy-2-naphthylacetic acid, which inhibits both COX-1 and COX-2.[3] We hypothesize that CMPD-X similarly binds to the active site of COX enzymes, blocking prostaglandin synthesis. The subsequent investigative framework is designed to rigorously test this hypothesis, determine the potency of inhibition, and establish its selectivity between the COX isoforms.
Hypothesized Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the proposed point of intervention for CMPD-X.
Caption: Hypothesized mechanism: CMPD-X inhibits COX-1/2, blocking prostaglandin synthesis.
Experimental Validation: Core Protocols
To validate our hypothesis, a multi-stage approach is required, moving from direct enzyme interaction (in vitro) to cellular effects.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To quantify the direct inhibitory effect of CMPD-X on isolated COX-1 and COX-2 enzymes and determine its half-maximal inhibitory concentration (IC50).
Causality: This is the most direct test of our hypothesis. By using purified enzymes, we eliminate cellular complexity and can state with high confidence whether CMPD-X interacts with its putative targets. Measuring IC50 values allows us to quantify its potency and selectivity (by comparing the IC50 for COX-1 vs. COX-2), which is a critical parameter in drug development.
Methodology Workflow Diagram:
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of CMPD-X in DMSO. Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a concentration range from 100 µM to 1 nM.
-
Controls: Prepare a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO-only solution as a negative (vehicle) control.
-
Plate Setup: Add 10 µL of each compound dilution or control to respective wells of a 96-well microplate.
-
Enzyme Addition: Add 150 µL of reaction buffer containing either purified human recombinant COX-1 or COX-2 enzyme and necessary cofactors (e.g., hematin, glutathione).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme. This step is crucial for inhibitors that may have a time-dependent binding mechanism.
-
Reaction Initiation: Add 20 µL of arachidonic acid (substrate) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for precisely 2 minutes at 37°C. The short, timed incubation ensures measurement of the initial reaction velocity, which is critical for accurate enzyme kinetics.
-
Detection: Terminate the reaction and develop a signal using a commercial colorimetric COX inhibitor screening kit (which typically measures the peroxidase activity of COX). Read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Immunoassay
Objective: To confirm that CMPD-X can inhibit COX activity within a cellular context, leading to a decrease in the production of the downstream inflammatory mediator, PGE2.
Causality: A positive result in this assay validates the in vitro findings in a more biologically relevant system. It demonstrates that the compound is cell-permeable and can engage its target in the complex intracellular environment to produce a functional downstream effect. This is a critical bridge between biochemical activity and potential physiological effect.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages or human A549 cells) in a 96-well plate and grow to ~80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of CMPD-X (or controls) for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell media.
-
Incubation: Incubate the cells for 18-24 hours to allow for robust PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured PGE2 concentration against the log of CMPD-X concentration. Calculate the IC50 value, representing the concentration of CMPD-X required to reduce LPS-induced PGE2 production by 50%.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Quantitative Data Summary (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cellular PGE2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CMPD-X | 15.2 | 0.85 | 1.2 | 17.9 |
| Celecoxib (Control) | >100 | 0.04 | 0.06 | >2500 |
| Ibuprofen (Control) | 5.5 | 10.1 | 7.8 | 0.54 |
Interpretation of Hypothetical Results:
-
Potency: The low micromolar/nanomolar IC50 values for CMPD-X against COX-2 and in the cellular assay would confirm it as a potent inhibitor.
-
Selectivity: The calculated Selectivity Index of ~18 suggests that CMPD-X is COX-2 selective . This is a highly desirable profile for an anti-inflammatory agent, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is the primary isoform upregulated at sites of inflammation.
-
Correlation: The strong correlation between the COX-2 enzymatic IC50 (0.85 µM) and the cellular PGE2 IC50 (1.2 µM) would provide robust, self-validating evidence that the observed cellular activity is indeed a direct result of COX-2 inhibition.
Conclusion and Future Directions
This whitepaper outlines a clear, logical, and technically sound strategy for the initial mechanistic characterization of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (CMPD-X). The proposed workflow, centered on the hypothesis of COX inhibition, provides a direct path to generating high-quality, interpretable data.
Successful validation through these protocols would establish CMPD-X as a potent and selective COX-2 inhibitor. Subsequent research should focus on:
-
In Vivo Efficacy: Testing in animal models of inflammation and pain.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Off-Target Screening: Performing broad panel screening to ensure a clean safety profile.
By following this investigative roadmap, research and drug development teams can efficiently and rigorously elucidate the core mechanism of action for this promising compound.
References
- Google Patents.US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.
- Google Patents.US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
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Navigating the Synthesis and Application of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic Acid: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Niche Phenylacetic Acid Derivative
The presence of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability due to its high lipophilicity and ability to participate in favorable interactions with biological targets.[1] Concurrently, the methoxy group can influence conformation and solubility, and its position relative to the trifluoromethyl group creates a distinct electronic and steric environment. This guide provides a comprehensive overview of a proposed synthetic pathway, robust analytical characterization methods, and a discussion of the potential applications of this compound as a key intermediate in the development of novel therapeutics.
Commercial Availability and Strategic Sourcing
A thorough search of prominent chemical supplier databases reveals that 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is not a standard catalog item. Its absence from the market suggests a niche demand or synthetic challenges that preclude its routine production. For research and development purposes, this necessitates a custom synthesis approach. Several contract research organizations (CROs) and custom synthesis companies specialize in the preparation of such unique building blocks. When engaging a custom synthesis provider, it is crucial to furnish a well-defined synthetic route and clear analytical specifications to ensure the final product meets the required purity and identity standards.
Proposed Synthetic Pathway
The synthesis of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid can be approached through a multi-step sequence starting from commercially available materials. A plausible and efficient route is outlined below, drawing upon established methodologies for the synthesis of substituted phenylacetic acids.[2][3]
Figure 1: Proposed synthetic workflow for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Step-by-Step Protocol:
-
Grignard Reagent Formation: 1-Bromo-2-methoxy-3-(trifluoromethyl)benzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent. The initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.
-
Formylation: The freshly prepared Grignard reagent is then added dropwise to a cooled suspension of paraformaldehyde in THF. This is followed by an acidic workup (e.g., with aqueous HCl) to yield 2-(2-Methoxy-6-(trifluoromethyl)phenyl)methanol.
-
Oxidation to the Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, 2-(2-Methoxy-6-(trifluoromethyl)benzaldehyde, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.
-
Pinnick Oxidation: The final step involves the oxidation of the aldehyde to the desired carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO2) buffered with a weak acid like sodium dihydrogen phosphate (NaH2PO4) and a chlorine scavenger such as 2-methyl-2-butene, is a highly effective method for this transformation, known for its high yields and tolerance of various functional groups.[4]
Analytical Characterization and Quality Control
Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. The following techniques are recommended for a comprehensive characterization.
Figure 2: A typical analytical workflow for the characterization of the target compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons, a singlet for the methoxy group, and a singlet for the methylene protons of the acetic acid moiety.
-
¹³C NMR: To identify the number of unique carbon atoms. Key signals would include those for the carboxyl carbon, aromatic carbons (including those attached to the methoxy and trifluoromethyl groups), the methoxy carbon, and the methylene carbon.
-
¹⁹F NMR: A crucial technique to confirm the presence and environment of the trifluoromethyl group. A singlet would be expected.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of C10H9F3O3 (234.17 g/mol ).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) is a standard method for assessing the purity of the compound. A UV detector set to an appropriate wavelength (e.g., 254 nm) would be used for detection. The purity is determined by the area percentage of the main peak.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid make it a compelling building block for the synthesis of novel drug candidates. The ortho-disubstitution can enforce a specific conformation on the molecule, which can be advantageous for binding to a biological target.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group can enhance the potency and metabolic stability of these agents.
-
Oncology: The trifluoromethyl group is a common substituent in many anti-cancer drugs, where it can improve cell permeability and metabolic resistance.[3]
-
Neuroscience: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.
Figure 3: Potential research and development applications of the title compound.
Conclusion
While 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid may not be a commercially available reagent, its synthesis is achievable through established chemical transformations. Its unique substitution pattern offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational framework for its synthesis, characterization, and exploration in medicinal chemistry programs. For researchers in drug discovery, the investment in the custom synthesis of this and similar unique building blocks can provide a competitive edge in the quest for new and effective medicines.
References
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
- Reddy, K. L., & Kumar, K. A. (2023). Total Synthesis of Okeaniamide A. Organic Letters.
- Merck & Co., Inc. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S.
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
- Besset, T., & Cahard, D. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Journal of Fluorine Chemistry, 282, 110396.
- Ferreira, I. C. F. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4478.
- Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.
- Jones, W., & Kiss, A. (2025). 2-Methoxy-2-phenylacetic acid.
- G.D. Searle & Co. (2003). 6-methoxy-2-naphthylacetic acid prodrugs. U.S.
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Synthonix, Inc. (n.d.). 2-Methoxy-2-phenylacetic acid. Retrieved January 26, 2026, from [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 3. jelsciences.com [jelsciences.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
The compound 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid represents a fascinating, albeit underexplored, scaffold for medicinal chemists. Its structure marries three key pharmacophoric elements: the phenylacetic acid core, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs); a methoxy substituent, which can modulate metabolic stability and receptor interaction; and a trifluoromethyl group, a powerful bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity. This unique combination suggests a high potential for developing novel therapeutics, particularly in the realm of anti-inflammatory agents.
The phenylacetic acid moiety is famously the backbone of drugs like diclofenac, targeting the cyclooxygenase (COX) enzymes to block prostaglandin synthesis. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring is anticipated to fine-tune the molecule's electronic and steric properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles compared to existing drugs. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the carboxylic acid, which may influence its interaction with the active site of target enzymes.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, purification, and biological evaluation of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid and its derivatives. It further outlines the scientific rationale behind these procedures, empowering researchers to not only replicate but also adapt and innovate upon these methods.
Part 1: Synthesis of the Core Scaffold
A plausible and efficient synthetic route to the title compound can be envisioned starting from commercially available 1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene. The following multi-step synthesis protocol is proposed, with each step designed for high yield and purity.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step-by-Step Synthesis Protocol
Step 1: Monolithiation and Carboxylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of 1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture should be gently heated to maintain a steady reflux.
-
Carboxylation: Once the magnesium is consumed, cool the reaction to -78 °C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify with 1 M HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
Step 2: Willgerodt-Kindler Reaction
-
Reaction Setup: Combine the crude carboxylic acid from the previous step with sulfur (2.5 eq) and morpholine (3.0 eq) in a round-bottom flask.
-
Reaction: Heat the mixture to 135 °C for 6 hours.
-
Work-up: Cool the reaction mixture and hydrolyze the resulting thioamide by adding a mixture of 70% sulfuric acid and water and refluxing for 12 hours.
-
Purification: After cooling, the product will precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to afford the final product, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Part 2: Biological Evaluation as a Potential Anti-Inflammatory Agent
Given the structural similarity to known NSAIDs, the primary hypothesis is that 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid will exhibit inhibitory activity against COX-1 and COX-2 enzymes.
COX Inhibition Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the IC50 values of the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound and reference standard (e.g., celecoxib, indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and either the test compound, reference standard, or vehicle (DMSO).
-
Incubation: Incubate the plate at 37 °C for 15 minutes.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Detection: Immediately add TMPD and measure the absorbance at 590 nm every 30 seconds for 5 minutes. The rate of TMPD oxidation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 15.2 | 0.8 | 19 |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
This hypothetical data suggests that the test compound is a potent and selective COX-2 inhibitor, a desirable profile for an anti-inflammatory drug with a potentially reduced risk of gastrointestinal side effects.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of the test compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production at each compound concentration and determine the IC50 value.
Part 3: In Vitro Pharmacokinetic Profiling
The trifluoromethyl group is expected to enhance metabolic stability. This can be tested using an in vitro metabolic stability assay.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compound and a positive control with known metabolic lability (e.g., verapamil)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).
Conclusion and Future Directions
The structural features of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid make it a highly promising scaffold for the development of novel anti-inflammatory agents. The protocols detailed in this document provide a solid foundation for its synthesis and biological characterization. Based on the hypothetical data, this compound class warrants further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models of inflammation and pain. The unique substitution pattern on the phenyl ring offers numerous avenues for chemical modification to further enhance its drug-like properties.
References
- Synthesis of Phenylacetic Acids: For general methods on the synthesis of substituted phenylacetic acids, refer to standard organic chemistry textbooks and relevant literature on the Willgerodt-Kindler reaction. A good starting point is March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- COX Inhibition Assays: Detailed protocols for COX inhibition assays can be found in publications from major pharmaceutical companies and academic labs focused on NSAID discovery.
- Cell-Based Inflammation Assays: The use of RAW 264.7 cells for screening anti-inflammatory compounds is a standard and well-documented method. Numerous publications in journals such as the Journal of Immunology and European Journal of Pharmacology describe this assay in detail.
- In Vitro ADME Assays: Protocols for metabolic stability assays using liver microsomes are widely available from contract research organizations (CROs) and in publications focusing on drug metabolism and pharmacokinetics. A useful resource is the journal Drug Metabolism and Disposition.
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in Human Plasma and Urine
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in human plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or other clinical and preclinical studies. The methodology encompasses a streamlined sample preparation using solid-phase extraction (SPE), followed by rapid and selective chromatographic separation and sensitive detection by tandem mass spectrometry. All aspects of the method have been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2]
Introduction
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a molecule of interest in pharmaceutical research, characterized by its acidic nature and the presence of a trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide to a highly selective and sensitive LC-MS/MS method tailored for this purpose.
The trifluoromethyl group often enhances metabolic stability and lipophilicity, making it a common moiety in drug candidates. However, the acidic nature of the carboxylic acid group necessitates careful consideration during the development of extraction and chromatographic methods to ensure high recovery and good peak shape. This protocol addresses these challenges through a systematic approach to sample preparation and analysis.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | PubChem CID: 18175718[3] |
| Molecular Weight | 234.17 g/mol | PubChem CID: 18175718[3] |
| XLogP3 | 2.3 | PubChem CID: 18175718[3] |
| Appearance | White to off-white powder | Letermovir (a structurally related compound)[4] |
| Solubility | Very slightly soluble in water; soluble in organic solvents like acetonitrile and methanol | Letermovir (a structurally related compound)[4] |
The moderate lipophilicity (XLogP3 of 2.3) and acidic nature of the molecule guide the selection of an appropriate sample preparation strategy and chromatographic conditions.
Experimental Design and Rationale
Internal Standard (IS) Selection
Therefore, a structural analog, 2-methoxyphenylacetic acid , is proposed as a suitable internal standard.
Justification for Selection:
-
Structural Similarity: 2-methoxyphenylacetic acid shares the core methoxyphenylacetic acid structure with the analyte, which is expected to result in similar extraction efficiency and chromatographic retention behavior.
-
Physicochemical Properties: It is also an acidic compound with a similar molecular weight (166.17 g/mol ), making its behavior in the analytical system predictable relative to the analyte.[6]
-
Commercial Availability: It is readily available from commercial suppliers.
-
Mass Difference: The significant difference in mass allows for clear differentiation from the analyte in the mass spectrometer.
It is critical to thoroughly validate the method to ensure that the chosen structural analog internal standard reliably tracks the analyte's performance throughout the analytical process.[7][8]
Sample Preparation Strategy: Solid-Phase Extraction (SPE)
Given the complexity of biological matrices like plasma and urine, a robust sample cleanup procedure is essential to minimize matrix effects and ensure method reproducibility.[9] Solid-phase extraction (SPE) is the chosen technique due to its high selectivity and ability to provide clean extracts.[10]
Rationale for SPE:
-
Analyte Properties: The acidic nature of the analyte allows for a mixed-mode or anion-exchange SPE strategy, providing high selectivity.
-
Matrix Complexity: Plasma and urine contain numerous endogenous components that can interfere with the analysis. SPE effectively removes proteins, salts, and other interfering substances.
-
Automation Potential: SPE can be readily automated for high-throughput analysis.
A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties is recommended for optimal cleanup.
LC-MS/MS Instrumentation and Conditions
Liquid chromatography coupled with tandem mass spectrometry is the analytical platform of choice due to its inherent selectivity and sensitivity, which are critical for bioanalytical applications.
Rationale for LC-MS/MS:
-
Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Sensitivity: LC-MS/MS offers the low limits of quantification (LLOQ) required for pharmacokinetic studies.
-
Versatility: The technique is suitable for a wide range of small molecules.
The method will be operated in negative ion mode electrospray ionization (ESI), as the carboxylic acid moiety of the analyte is readily deprotonated to form a stable negative ion.
Detailed Protocols
Materials and Reagents
-
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (analytical standard, >98% purity)
-
2-Methoxyphenylacetic acid (internal standard, >98% purity)
-
Human plasma and urine (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (reagent grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Mixed-mode anion exchange SPE cartridges
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-methoxyphenylacetic acid in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free plasma or urine with the appropriate analyte working solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation Protocol
Step-by-Step Protocol:
-
Plasma Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Urine Pre-treatment: To a 100 µL aliquot of urine, add 10 µL of the internal standard working solution. Add 100 µL of 2% ammonium hydroxide in water to adjust the pH. Vortex for 30 seconds.
-
SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated plasma or the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. Example transitions: Analyte (m/z 233.1 -> fragment), IS (m/z 165.1 -> fragment) |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Method Validation
The analytical method should be fully validated according to the FDA and EMA guidelines.[1][2] The following parameters must be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrices. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (%bias) should be within ±15% of the nominal value (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction efficiency of the analyte and IS. Should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the quantitative analysis of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in human plasma and urine using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the outlined validation strategy, offer a clear path for the successful implementation of this method in a regulated bioanalytical laboratory. The careful selection of a structural analog internal standard, coupled with rigorous validation, ensures the generation of high-quality, reliable data for pharmacokinetic and other related studies.
References
-
PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]
-
Diva-Portal. Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. 2024. [Link]
-
National Center for Biotechnology Information. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021. [Link]
-
National Center for Biotechnology Information. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. 2018. [Link]
-
PubChem. 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
ResearchGate. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. 2018. [Link]
-
National Center for Biotechnology Information. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. 2022. [Link]
-
Phenomenex. Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna™ Omega 3 µm PS C18 HPLC Column. [Link]
-
Wikipedia. Letermovir. [Link]
-
Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]
-
PubMed. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. 2025. [Link]
-
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021. [Link]
-
National Center for Biotechnology Information. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. 2019. [Link]
-
National Center for Biotechnology Information. Large-scale Preparation of (13) C-labeled 2-(phenylthio)acetic Acid and the Corresponding Labeled Sulfoxides and Sulfones. 2013. [Link]
-
ResearchGate. 2-Methoxy-2-phenylacetic acid. 2025. [Link]
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- 2. chromsystems.com [chromsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Protocols for the Dissolution and Storage of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
An Application Guide by Senior Application Scientist, Gemini
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed protocols and best practices for the dissolution and storage of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. As a specialized organic compound, its utility in research and development hinges on proper handling to ensure solution integrity, stability, and the reproducibility of experimental results. This document outlines the compound's physicochemical properties, safety precautions, detailed step-by-step dissolution protocols for both organic and aqueous systems, and evidence-based storage recommendations. The methodologies are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers to make informed decisions tailored to their specific applications.
Compound Profile and Physicochemical Properties
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a carboxylic acid group, a lipophilic trifluoromethyl group, and a methoxy group dictates its solubility and handling characteristics. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from structurally similar compounds.[1]
Table 1: Physicochemical Properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid and Related Analogs.
| Property | Value / Observation | Rationale & Source |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃O₃ | Based on chemical structure. |
| Molecular Weight | 234.17 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid or crystalline powder. | Inferred from analogs like 2-(Trifluoromethyl)phenylacetic acid and Mosher's acid, which are solids at room temperature.[2] |
| Predicted Solubility | - Water: Poorly soluble. - Organic Solvents: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). - Aqueous Base: Soluble. | The carboxylic acid moiety imparts slight polarity but is dominated by the aromatic ring and CF₃ group. Solubility in methanol is noted for similar compounds.[3] The acidic proton allows for salt formation in basic solutions, significantly increasing aqueous solubility. |
| Hygroscopicity | Potentially hygroscopic. | A related compound, (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, is noted to be hygroscopic.[3] |
Safety and Handling Precautions
The trifluoromethylphenylacetic acid scaffold and related structures are classified as irritants.[4][5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls : Always handle the dry powder and concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and chemical splash goggles at all times.[6][7]
-
Handling : Avoid generating dust when weighing and handling the solid material.[7] Ensure all containers are clearly labeled.[6] After handling, wash hands thoroughly.[8]
General Handling Workflow
The following diagram outlines the essential safety workflow for handling the compound from receipt to disposal.
Caption: Figure 1. A flowchart for the safe handling of the compound.
Protocols for Reconstitution and Dissolution
The choice of solvent is critical and depends entirely on the downstream application. For in vitro cell-based assays, DMSO is a common choice, while for chemical reactions or certain analytical methods, other organic solvents may be preferred.
Solvent Selection Guide
This decision tree helps in selecting the appropriate solvent system based on experimental requirements.
Caption: Figure 2. A guide to selecting the optimal solvent.
Protocol 3.1: Dissolving in Anhydrous DMSO
-
Rationale : Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for creating high-concentration stock solutions that can be easily diluted into aqueous media for biological assays.
-
Materials :
-
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid (dry powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vial with a PTFE-lined cap
-
-
Procedure :
-
Preparation : Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation, as the compound may be hygroscopic.[3]
-
Weighing : In a chemical fume hood, accurately weigh the desired amount of the compound and transfer it to the amber vial.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock from 2.34 mg of powder, add 1 mL of DMSO).
-
Dissolution : Secure the cap and vortex the solution for 30-60 seconds. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution.
-
Verification : Visually inspect the solution to ensure it is clear, colorless, and free of any particulates.
-
Protocol 3.2: Dissolving in Other Organic Solvents (Ethanol, Methanol, DMF)
-
Rationale : Alcohols like ethanol and methanol are common choices for many applications.[3] Dimethylformamide (DMF) is another strong polar aprotic solvent similar to DMSO. The choice depends on solvent compatibility with subsequent experimental steps.[9]
-
Procedure :
-
Follow steps 1 and 2 from Protocol 3.1.
-
Add the calculated volume of the chosen solvent (e.g., 100% Ethanol).
-
Secure the cap and vortex. Sonication can be applied if dissolution is slow.
-
Visually inspect the solution for clarity.
-
Protocol 3.3: Preparing Aqueous Stock Solutions via Salt Formation
-
Rationale : As a carboxylic acid, the compound's aqueous solubility is very low. It can be significantly increased by deprotonating the carboxylic acid with a base (e.g., Sodium Hydroxide, NaOH) to form a highly soluble sodium carboxylate salt.
-
Materials :
-
Compound powder
-
1 M NaOH solution
-
High-purity water (e.g., Milli-Q®)
-
Sterile polypropylene or glass vial
-
-
Procedure :
-
Weigh the compound and place it in the vial.
-
Add a volume of high-purity water slightly less than the final desired volume. The compound will likely remain as a suspension.
-
Titration : While stirring or vortexing, add the 1 M NaOH solution dropwise. Add just enough base (approximately 1 molar equivalent) until the solid completely dissolves. The solution should become clear.
-
Volume Adjustment : Add high-purity water to reach the final target volume and concentration.
-
pH Check (Optional) : Check the pH of the final solution. It should be neutral to slightly basic. Adjust if necessary for your specific application.
-
Verification : Ensure the final solution is clear and free of particulates.
-
Storage and Stability of Stock Solutions
Proper storage is crucial to prevent degradation and maintain the activity of the compound. For structurally related fluorinated compounds, storage in a cool, dry, and dark place is recommended.[1][6][7]
Table 2: Recommended Storage Conditions for Stock Solutions.
| Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
|---|---|---|---|
| DMSO | 4°C, protected from light | -20°C or -80°C, protected from light | DMSO freezes at ~18.5°C. Use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[10] |
| Ethanol / Methanol | 4°C, protected from light | -20°C, protected from light | Ensure vials are tightly sealed to prevent solvent evaporation. |
| Aqueous (as salt) | 4°C, protected from light | -20°C | Aqueous solutions are more susceptible to microbial growth. For long-term storage, consider sterile filtering the solution into sterile vials before freezing. |
-
General Stability Principles :
-
Light Sensitivity : Aromatic compounds can be light-sensitive. Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
Hydrolysis : The trifluoromethyl group is generally stable, but repeated exposure to moisture, especially at non-neutral pH, should be avoided. Store solutions in tightly sealed containers with inert gas (Argon or Nitrogen) if possible for long-term storage.[3]
-
Incompatibilities : Keep away from strong oxidizing agents.[3][10]
-
References
-
PubChem. 2-Methoxyphenylacetic acid compound summary. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
- Google Patents.
-
ACS Publications. Total Synthesis of Okeaniamide A | Organic Letters. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solution Stability of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
Welcome to the technical support center for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and mitigate stability challenges in your experiments.
Understanding the Stability Profile of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid possesses several structural features that influence its stability in solution. The carboxylic acid moiety is susceptible to pH-dependent ionization, which can impact solubility and reactivity. The methoxy group on the phenyl ring is an electron-donating group that can influence the molecule's susceptibility to oxidation. Conversely, the trifluoromethyl group is a strong electron-withdrawing group that can affect the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring.
A proactive approach to formulation development involves understanding the potential degradation pathways. Based on the chemical structure, the primary modes of degradation to consider are hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in solution?
A1: Based on its functional groups, the compound is susceptible to the following degradation pathways:
-
Hydrolysis: The carboxylic acid itself is generally stable to hydrolysis. However, if formulated as an ester prodrug, this ester linkage would be susceptible to acid- and base-catalyzed hydrolysis.
-
Oxidation: The methoxy group can be a site for oxidative degradation, potentially leading to the formation of phenolic derivatives or further oxidation products.[1] The presence of oxygen, metal ions, or peroxides can initiate or catalyze these reactions.
-
Photodegradation: Aromatic compounds, particularly those with electron-donating and withdrawing substituents, can be susceptible to degradation upon exposure to light, especially UV radiation.[2] Photodegradation of trifluoromethyl-substituted phenylacetic acids can lead to decarboxylation.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor governing the stability of carboxylic acid-containing drugs.[4] For 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid, the carboxylic acid group will exist in its protonated (less soluble, neutral) form at low pH and its deprotonated (more soluble, anionic) carboxylate form at higher pH. The ionization state can influence its susceptibility to degradation. For instance, the ionized form might be more susceptible to certain oxidative reactions. It is crucial to determine the pH-stability profile to identify the optimal pH range for maximum stability.
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Initial signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.
-
A shift in the pH of the solution over time.
-
The formation of precipitates.
Q4: Are there any specific excipients that are known to improve the stability of similar compounds?
A4: Yes, several excipients can be employed to enhance stability:
-
Buffers: To maintain the pH within a stable range, citrate, acetate, and phosphate buffers are commonly used.[2][4][5][6][7][8]
-
Antioxidants: To prevent oxidative degradation, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite can be added.[9] The choice of antioxidant will depend on the formulation's properties (e.g., aqueous vs. organic).
-
Chelating Agents: Metal ions can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]
Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and resolving common stability problems encountered during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid decrease in parent compound concentration (confirmed by HPLC) | Chemical Degradation (Hydrolysis, Oxidation) | 1. pH-Stability Profile: Determine the compound's stability at different pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH range. 2. Buffer Selection: Incorporate a suitable buffer system (e.g., citrate, phosphate) to maintain the pH in the desired range.[4][5][6][7][8] 3. Antioxidant Addition: If oxidation is suspected, add an antioxidant (e.g., BHT for non-aqueous, ascorbic acid for aqueous solutions).[9] 4. De-oxygenate Solutions: Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| Color change in the solution (e.g., yellowing) | Oxidative Degradation or Photodegradation | 1. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[2] 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Antioxidant Screening: Evaluate the effectiveness of different antioxidants in preventing color formation. |
| Formation of precipitate | Poor Solubility or Degradation to an Insoluble Product | 1. Solubility Assessment: Determine the solubility of the compound as a function of pH and temperature. 2. Co-solvent Addition: If solubility is an issue, consider adding a co-solvent (e.g., ethanol, propylene glycol, PEG 400), ensuring compatibility with your experimental system. 3. pH Adjustment: Adjust the pH to a range where the compound is more soluble (typically higher pH for carboxylic acids). |
| Inconsistent results between experiments | Variability in Solution Preparation or Storage Conditions | 1. Standardize Procedures: Ensure consistent solution preparation methods, including the order of addition of components. 2. Control Storage Conditions: Store all solutions under identical and controlled conditions (temperature, light exposure). 3. Freshly Prepare Solutions: If the compound is unstable in solution, prepare solutions fresh before each experiment. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 270 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: HPLC Method Development Workflow.
Visualization of Key Concepts
Potential Degradation Pathways
The following diagram illustrates the likely sites of degradation on the 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid molecule.
Caption: Potential degradation sites on the molecule.
General Strategy for Solution Stabilization
This workflow outlines a systematic approach to improving the stability of your compound in solution.
Caption: Workflow for improving solution stability.
References
- Phenolic Antioxidants for Fuels. Journal of Chemical Technology and Metallurgy, 42(4), 431-434.
- Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids. (2010). Photochemistry and Photobiology, 86(4), 821-827.
- Strategies for Resolving Stability Issues in Drug Formul
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports, 10(1), 2491.
- Buffer Solutions: The Guardians of pH Stability. (2024). Environmental Studies (EVS) Institute.
- Buffer Solutions. (2021). The Organic Chemistry Tutor. YouTube.
- Introduction to Buffers. (2023). Chemistry LibreTexts.
- What is the role of buffers in controlling pH? (2022). Quora.
- Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. (2021). ACS Sustainable Chemistry & Engineering, 9(47), 15917-15928.
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (1998). Applied and Environmental Microbiology, 64(6), 2075-2080.
- Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. (2023). Microbiology, 92(2), 127-142.
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me
- Prevention of discoloration of phenolic antioxidants. (1982).
- Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). Molecules, 20(6), 10565-10578.
- Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). International Journal of Molecular Sciences, 24(13), 10803.
- (A) Simplified scheme of the reaction when trifluoromethyl phenyl... | Download Scientific Diagram. (2024).
- Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2021).
- Proposed degradation pathways of the drug under different hydrolytic conditions. (2008).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2019).
- Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences.
- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
- Stability Indicating HPLC Method Development and Valid
- Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (2025). Journal of Applied Pharmaceutical Science.
- HPLC Troubleshooting Guide. ACE.
- HPLC Troubleshooting Guide. Obrnuta faza.
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies.
- Troubleshooting Febuxostat instability in acidic conditions. (2025). BenchChem.
- 2-Methoxyphenylacetic acid. Synquest Labs.
- 2-Methoxyphenylacetic acid CAS 93-25-4 | 818671. Merck Millipore.
Sources
- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Buffer Solutions: The Guardians of pH Stability • Environmental Studies (EVS) Institute [evs.institute]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buffer solution - Wikipedia [en.wikipedia.org]
- 9. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. As a key intermediate in pharmaceutical and agrochemical research, the efficient synthesis of this molecule is of paramount importance.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
The synthesis of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid presents a unique set of challenges due to the steric hindrance and electronic effects of the ortho-substituents on the phenyl ring. The electron-withdrawing nature of the trifluoromethyl group and the steric bulk of the methoxy group can significantly influence the reactivity of the aromatic ring and adjacent functional groups. This guide will focus on a common and logical synthetic pathway, highlighting critical steps and potential pitfalls.
Proposed Synthetic Pathway
A logical and frequently employed strategy for the synthesis of phenylacetic acids involves the conversion of a corresponding benzaldehyde. The following multi-step synthesis is a viable approach:
Caption: A plausible synthetic pathway for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Troubleshooting Guide & FAQs
This section is organized by the key stages of the proposed synthesis.
Part 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
The successful synthesis of the target aldehyde is critical for the overall yield. A common route is the formylation of a Grignard reagent derived from a suitable aryl halide.
Q1: I am having trouble forming the Grignard reagent from 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. What could be the issue?
A1: The formation of Grignard reagents can be notoriously sensitive to reaction conditions. Here are several factors to consider:
-
Moisture and Air: Grignard reagents are highly reactive towards water and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents like diethyl ether or THF must be anhydrous.[2]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. You can activate the magnesium by:
-
Adding a small crystal of iodine.[2]
-
Using a sonicator to mechanically disrupt the oxide layer.
-
Adding a few drops of pre-formed Grignard reagent from a previous successful batch.
-
-
Solvent Choice: While both diethyl ether and THF are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent in some cases, particularly for benzylic Grignard reagents, as it can suppress the formation of Wurtz coupling byproducts.[3]
-
Reaction Initiation: If the reaction does not start, gentle warming with a heat gun may be necessary to initiate it. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.[2]
Q2: My yield of 2-methoxy-6-(trifluoromethyl)benzaldehyde is low after reacting the Grignard reagent with dimethylformamide (DMF). What are the likely causes and how can I improve this?
A2: Low yields in this step often stem from side reactions or incomplete conversion.
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: A significant side reaction can be the coupling of the Grignard reagent with the starting aryl halide. Using a higher dilution of the aryl halide and adding it slowly to the magnesium suspension can minimize this.
-
Reaction with Solvent: Although generally stable, prolonged heating of Grignard reagents in THF can lead to ring-opening reactions.
-
-
Reaction with DMF:
-
Temperature Control: The addition of the Grignard reagent to DMF should be performed at a low temperature (e.g., 0 °C) to prevent the addition of a second equivalent of the Grignard reagent to the initially formed tetrahedral intermediate.
-
Purity of DMF: Ensure the DMF is anhydrous, as any water will quench the Grignard reagent.
-
-
Workup Procedure: The acidic workup is crucial to hydrolyze the intermediate and liberate the aldehyde. Ensure the pH is sufficiently acidic to complete this hydrolysis.
| Condition | Recommendation | Rationale |
| Grignard Formation | Use anhydrous solvents and an inert atmosphere. Activate magnesium with iodine. | Grignard reagents are sensitive to moisture and air. Activation removes the passivating oxide layer. |
| Reaction with DMF | Add Grignard reagent to DMF at 0 °C. Use anhydrous DMF. | Prevents over-addition and quenching of the Grignard reagent. |
| Workup | Ensure complete hydrolysis with an acidic workup. | Liberates the aldehyde from the intermediate salt. |
Part 2: Conversion to 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetonitrile
The conversion of the aldehyde to a nitrile is a key step in building the acetic acid side chain. A common method is the Strecker synthesis or a related cyanation reaction.
Q3: The cyanation of my aldehyde is sluggish and gives a poor yield of the nitrile. How can I optimize this step?
A3: The reactivity of the aldehyde can be influenced by the sterically hindered and electronically deactivated nature of the substrate.
-
Choice of Cyanide Source: While sodium cyanide (NaCN) or potassium cyanide (KCN) are common, trimethylsilyl cyanide (TMSCN) can be a more effective reagent for sterically hindered aldehydes, often requiring only catalytic amounts of a Lewis acid.
-
Reaction Conditions:
-
For reactions using NaCN or KCN, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate by facilitating the transport of the cyanide anion into the organic phase.
-
The solvent can play a crucial role. While aqueous ethanol is sometimes used, aprotic polar solvents like DMSO or DMF might be more effective for this substrate.[4]
-
-
Alternative Routes: If direct cyanation is problematic, consider converting the aldehyde to the corresponding benzyl halide first, followed by nucleophilic substitution with a cyanide salt. This is a common strategy for preparing phenylacetonitriles.[5]
Caption: Alternative routes for the formation of the phenylacetonitrile intermediate.
Part 3: Hydrolysis of the Nitrile to the Carboxylic Acid
The final step is the hydrolysis of the phenylacetonitrile to the desired carboxylic acid.
Q4: During the hydrolysis of the nitrile, I am observing significant formation of byproducts and incomplete reaction. What are the best conditions for this transformation?
A4: The hydrolysis of nitriles can be performed under acidic or basic conditions. For sterically hindered nitriles, forcing conditions are often required, which can lead to side reactions.
-
Acidic Hydrolysis:
-
Reagents: A mixture of concentrated sulfuric acid and water is commonly used. The reaction often requires heating for an extended period.
-
Side Reactions: De-methylation of the methoxy group is a potential side reaction under strong acidic conditions and high temperatures. Careful monitoring of the reaction temperature is crucial.
-
-
Basic Hydrolysis:
-
Reagents: Sodium hydroxide or potassium hydroxide in a solvent like ethanol or ethylene glycol is a common choice.
-
Side Reactions: While generally cleaner, basic hydrolysis can sometimes be slower for sterically hindered nitriles.
-
-
Optimizing for Yield:
-
Stepwise Hydrolysis: Consider a two-step hydrolysis. First, hydrolyze the nitrile to the corresponding amide under milder conditions, then hydrolyze the amide to the carboxylic acid. This can sometimes provide a cleaner reaction and higher overall yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for nitrile hydrolysis.
-
| Hydrolysis Method | Advantages | Disadvantages & Potential Issues |
| Acidic | Often faster for sterically hindered nitriles. | Risk of de-methylation of the methoxy group at high temperatures. |
| Basic | Generally cleaner with fewer side reactions. | Can be slow; may require high temperatures and long reaction times. |
Q5: What is the best method for purifying the final product, 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid?
A5: The purification strategy will depend on the nature of the impurities.
-
Extraction: After the hydrolysis and neutralization, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Crystallization: Recrystallization is often the most effective method for obtaining a highly pure product. A suitable solvent system (e.g., toluene, heptane, or a mixture) should be identified. The melting point of 2-(trifluoromethyl)phenylacetic acid is in the range of 100-104 °C, which can serve as a preliminary indicator of purity.[1]
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used to separate the product from closely related impurities.
By carefully considering these troubleshooting points and optimizing the reaction conditions at each step, researchers can significantly improve the yield and purity of 2-(2-methoxy-6-(trifluoromethyl)phenyl)acetic acid.
References
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
-
ResearchGate. (2025). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid
Welcome to our dedicated technical support guide for the purification of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles and validated by practical laboratory experience.
Table of Contents
-
Understanding the Molecule: Key Physicochemical Properties
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities I should expect?
-
How do I choose the best primary purification strategy?
-
-
Troubleshooting Guide: Common Purification Issues and Solutions
-
Issue 1: Low Purity After Initial Work-up
-
My crude product is only <90% pure. How can I efficiently remove baseline impurities?
-
-
Issue 2: Recrystallization Problems
-
My compound oils out during recrystallization. What should I do?
-
I'm getting poor recovery from recrystallization. How can I improve my yield?
-
No crystals are forming, even after cooling. What are the next steps?
-
-
Issue 3: Chromatographic Purification Challenges
-
My compound is streaking on the silica gel column. How can I fix this?
-
I'm having trouble separating my product from a close-running impurity. What should I try?
-
-
-
Detailed Protocols
-
Protocol 1: Acid-Base Extraction for Initial Purification
-
Protocol 2: Optimized Recrystallization Procedure
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
-
References
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, it's crucial to understand the properties of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. Its structure dictates its behavior in different solvents and on various stationary phases.
-
Structure: The molecule possesses a carboxylic acid group, making it acidic. The phenyl ring is substituted with a methoxy group and a trifluoromethyl group, which impart a degree of lipophilicity and influence the electronic properties of the aromatic system.
-
Acidity: The carboxylic acid group (pKa typically around 4-5) allows for the formation of a water-soluble carboxylate salt in the presence of a base. This is the cornerstone of the acid-base extraction technique.[1][2]
-
Solubility: It is expected to be soluble in many organic solvents like ethers, esters, and chlorinated solvents. Its solubility in non-polar solvents like hexanes is likely to be lower, especially at room temperature. The analogous compound, (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, is soluble in methanol.[3]
| Property | Estimated Value/Characteristic | Reference |
| Molecular Formula | C10H9F3O3 | [4] |
| Molecular Weight | 234.17 g/mol | [4] |
| Appearance | Likely a solid at room temperature | |
| Functional Groups | Carboxylic acid, Ether, Trifluoromethyl | [4] |
| pKa (estimated) | ~4.0 | General chemical principles |
Frequently Asked Questions (FAQs)
What are the most common impurities I should expect?
The impurities in your sample will largely depend on the synthetic route used. However, common impurities for this type of molecule can include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Side-Products: Products from side reactions, such as decarboxylation products or products from incomplete reactions.
-
Reagents: Residual reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
Impurity profiling using techniques like LC-MS or GC-MS is highly recommended to identify the specific impurities in your batch.[5]
How do I choose the best primary purification strategy?
The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities. A logical workflow is often the most effective.
Caption: A decision-making workflow for the purification of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
Troubleshooting Guide: Common Purification Issues and Solutions
Issue 1: Low Purity After Initial Work-up
My crude product is only <90% pure. How can I efficiently remove baseline impurities?
An acid-base extraction is a highly effective first step for purifying carboxylic acids.[6][7] This technique separates your acidic product from neutral and basic impurities.
Causality: The principle lies in the differential solubility of the ionized versus the neutral form of the molecule.[2] By treating your crude product with a base (e.g., sodium bicarbonate or sodium hydroxide), you deprotonate the carboxylic acid to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer.
Solution:
-
Dissolve your crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., 1 M NaHCO3). Your product will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. Your product will precipitate out as the neutral carboxylic acid.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.
Issue 2: Recrystallization Problems
My compound oils out during recrystallization. What should I do?
"Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Causality: This is common with compounds that have relatively low melting points or when the solvent is a very poor solvent for the compound.
Solutions:
-
Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil dissolves completely.
-
Change the solvent system: Use a solvent system where your compound has a higher solubility at elevated temperatures. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[8] Start by dissolving your compound in a small amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Heat to clarify and then allow to cool slowly.
-
Lower the cooling temperature: If the oiling out occurs during cooling, try cooling the solution more slowly or at a higher temperature.
I'm getting poor recovery from recrystallization. How can I improve my yield?
Poor recovery can be due to several factors, including using too much solvent or premature crystallization.
Causality: The goal of recrystallization is to create a solution that is saturated with your compound at a high temperature and supersaturated upon cooling. If too much solvent is used, the solution will not be saturated enough upon cooling to induce significant crystallization.
Solutions:
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve your compound.
-
Evaporate some of the solvent: If you've added too much solvent, you can carefully evaporate some of it to concentrate the solution.
-
Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals.
-
Cool to a lower temperature: Once the solution has cooled to room temperature, placing it in an ice bath or a refrigerator can help to maximize the amount of product that crystallizes out.
No crystals are forming, even after cooling. What are the next steps?
This typically happens when the solution is not sufficiently supersaturated.
Solutions:
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide a surface for crystal nucleation.
-
Seed the solution: Add a very small crystal of your pure product to the solution to act as a template for crystal growth.
-
-
Concentrate the solution: Carefully evaporate some of the solvent and try cooling again.
Issue 3: Chromatographic Purification Challenges
My compound is streaking on the silica gel column. How can I fix this?
Streaking of acidic compounds on a silica gel column is a common problem.
Causality: The acidic protons on the surface of the silica gel can interact strongly with your carboxylic acid, leading to poor separation and band tailing.
Solutions:
-
Add a small amount of acid to your mobile phase: Adding 0.1-1% acetic acid or formic acid to your eluent can suppress the ionization of your carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel.
I'm having trouble separating my product from a close-running impurity. What should I try?
When impurities have similar polarities to your product, separation by column chromatography can be challenging.
Solutions:
-
Optimize your mobile phase: Experiment with different solvent systems to improve the separation. A less polar solvent system will generally increase the retention time of all compounds and may improve the resolution between your product and the impurity.
-
Use a longer column: A longer column provides more theoretical plates and can improve separation.
-
Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography and may be necessary for separating very similar compounds.
Detailed Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in diethyl ether (approx. 10 mL per gram of crude material).
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium bicarbonate solution (3 x 10 mL). Combine the aqueous layers.
-
Back-washing: Wash the combined aqueous layers with diethyl ether (2 x 10 mL) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2. A white precipitate of the purified product should form.
-
Final Extraction: Extract the acidified aqueous solution with diethyl ether (3 x 15 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Optimized Recrystallization Procedure
-
Solvent Screening: On a small scale, test the solubility of your compound in various solvents (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair.[8] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve the purified product from the acid-base extraction.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.
This method can be adapted for preparative HPLC by scaling up the column size and injection volume.
References
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences & Research. [Link]
Sources
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- 5. biomedres.us [biomedres.us]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Avoiding degradation of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid during experiments
Welcome to the technical support guide for 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on handling, storage, and experimental use of this compound, with a primary focus on preventing its degradation. By understanding the molecule's potential liabilities, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on Core Handling & Storage
This section addresses the most common initial questions regarding the proper management of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid in a laboratory setting.
Q1: How should I store the solid compound upon receipt?
A1: Upon receipt, the solid compound should be stored under refrigerated conditions, typically 2-8°C.[1][2][3][4] For long-term storage, maintaining a desiccated and dark environment is critical. The container should be tightly sealed to prevent moisture absorption and potential hydrolysis.[2][3][4]
Q2: What is the best way to prepare a stock solution?
A2: Preparing a stable stock solution is crucial. Use a high-purity, anhydrous-grade solvent such as DMSO, DMF, or absolute ethanol. Oxygen should be minimized during preparation; if your experiment is highly sensitive, consider briefly sparging the solvent with nitrogen or argon before adding the compound. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -20°C or -80°C in tightly sealed vials.
Q3: Which solvents should I avoid when working with this compound?
A3: Avoid using protic solvents that are not anhydrous, as water can participate in hydrolysis reactions, particularly if the solution is acidic or basic. Steer clear of highly reactive solvents or solutions containing strong oxidizing or reducing agents unless they are part of a specific reaction protocol. Given the potential for decarboxylation, avoid prolonged heating in any solvent.[5]
Q4: How stable is the compound in aqueous buffers for cell-based assays?
A4: The stability in aqueous media is pH and temperature-dependent. Phenylacetic acids can be susceptible to hydrolysis under strongly acidic or basic conditions.[6][7][8] It is imperative to determine the compound's stability in your specific assay buffer. A preliminary test is recommended: incubate the compound in the buffer for the maximum duration of your experiment, then analyze the sample by HPLC or LC-MS to check for the appearance of degradation products. Ideally, buffers should be maintained between pH 5 and 9 for maximal stability.[9]
Troubleshooting Guide: Identifying and Mitigating Degradation
Encountering inconsistent or unexpected results can be frustrating. This guide helps you diagnose potential degradation-related issues.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Loss of Potency / Inconsistent Biological Activity | 1. Compound Degradation: The active compound concentration has decreased due to instability in the stock solution or final assay medium. 2. Freeze-Thaw Cycles: Repeated cycling of the stock solution has introduced moisture, leading to hydrolysis. | 1. Confirm Compound Integrity: Use an analytical method like HPLC-UV or LC-MS to check the purity of your stock and working solutions. Compare the chromatogram to a freshly prepared standard. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution immediately after preparation to eliminate freeze-thaw cycles. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Decarboxylation: The compound may be losing its carboxylic acid group, especially if exposed to heat or certain metal ions (e.g., copper).[10] 2. Hydrolysis: The methoxy ether linkage could be cleaved under harsh pH conditions.[6] 3. Photodegradation: Exposure to UV or high-intensity visible light may have occurred. Aromatic compounds with trifluoromethyl groups can be photosensitive.[11][12] | 1. Control Temperature: Avoid heating solutions containing the compound. Conduct experiments at the lowest practical temperature. Ensure solvents are free of trace metal contaminants. 2. Buffer Optimization: Verify the pH of your experimental buffer. If extreme pH is required, minimize the incubation time. See Protocol 2 for stability testing. 3. Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Solution Color Change or Precipitation | 1. Formation of Degradants: Degradation products may have different solubility profiles or be colored. 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or metal ions. | 1. Re-evaluate Storage/Handling: Review your procedures against the recommendations in Section 1. Ensure solvents are anhydrous and of high purity. 2. Use Inert Atmosphere: For long-term experiments or highly sensitive applications, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
Understanding Key Degradation Pathways
An in-depth understanding of the chemical liabilities of 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid is essential for designing robust experiments. The primary degradation routes to consider are decarboxylation, hydrolysis, and photodegradation.
Caption: Key degradation pathways for the parent compound.
-
Decarboxylation: Phenylacetic acids can lose carbon dioxide (CO₂) from the carboxylic acid moiety, particularly when heated.[13] This reaction can be catalyzed by transition metals, such as copper.[10][14] The resulting product would be 1-methoxy-3-(trifluoromethyl)toluene, which would be biologically inactive in assays targeting the carboxylic acid group.
-
Hydrolysis: The methoxy group (–OCH₃) is an ether linkage that can be susceptible to cleavage under strongly acidic or, less commonly, strongly basic conditions.[6] This would yield 2-(2-hydroxy-6-(trifluoromethyl)phenyl)acetic acid. This change in structure could significantly alter the compound's solubility, cell permeability, and target binding affinity.
-
Photodegradation: Aromatic rings and trifluoromethyl groups can absorb UV and sometimes visible light. This absorption can excite the molecule to a higher energy state, leading to the formation of reactive radical species and subsequent degradation into a complex mixture of byproducts.[11][15] The trifluoromethyl group generally enhances the photostability of some systems, but it can also influence photochemical reaction pathways.[12][16][17]
Experimental Protocols
These protocols provide a framework for preparing solutions and proactively assessing the stability of your compound.
Protocol 1: Preparation of Stock Solutions
This protocol ensures the preparation of high-quality, stable stock solutions.
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous grade of a suitable solvent (e.g., DMSO, DMF).
-
Weighing: Accurately weigh the required amount of the solid compound in a sterile microcentrifuge tube or appropriate vial.
-
Dissolution: Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Mix thoroughly by vortexing until the solid is completely dissolved. A brief, gentle sonication in a room temperature water bath can be used if necessary.[18]
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) or foil-wrapped vials.
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C. Label clearly with the compound name, concentration, date, and solvent.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is a self-validating system to determine the compound's stability under various stress conditions relevant to experimental settings. It helps predict potential degradation issues before they compromise a large-scale experiment.
Caption: Workflow for a forced degradation study.
Objective: To identify conditions that cause >10% degradation of the parent compound.
Methodology:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This serves as the stock for all stress conditions.
-
Time Zero (T₀) Sample: Immediately analyze a portion of this solution by HPLC to establish the initial purity and peak area.
-
Set Up Stress Conditions: Aliquot the solution into separate, appropriately labeled vials for each condition.
| Stress Condition | Procedure | Rationale |
| Acidic Hydrolysis | Add 1 M HCl to a final concentration of 0.1 M. Incubate at room temperature. | Simulates exposure to acidic environments; tests stability of the methoxy ether.[7] |
| Basic Hydrolysis | Add 1 M NaOH to a final concentration of 0.1 M. Incubate at room temperature. | Simulates exposure to alkaline environments; tests stability of the methoxy ether.[19] |
| Oxidation | Add 30% H₂O₂ to a final concentration of 3%. Incubate at room temperature. | Tests susceptibility to oxidative degradation. |
| Thermal Stress | Incubate a vial (neutral pH) in a water bath or oven at 60°C, protected from light. | Evaluates the risk of heat-induced degradation, primarily decarboxylation.[5] |
| Photolytic Stress | Expose a vial (neutral pH) to a controlled UV (254 nm) or high-intensity visible light source. | Assesses the compound's photostability.[17] |
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), take a sample from each condition, neutralize if necessary (for acid/base samples), and analyze by HPLC.
-
Evaluation: Calculate the percentage of the parent compound remaining by comparing its peak area to the T₀ sample. Identify any major degradation peaks that appear.
Analytical Methods for Stability Assessment
Reliable analytical methods are required to quantify the parent compound and detect degradants.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a typical starting point. The aromatic nature of the compound should provide strong UV absorbance for sensitive detection.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathway. For example, a mass loss of 44 Da would strongly suggest decarboxylation, while a loss of 14 Da (CH₂) could indicate hydrolysis of the methoxy group to a hydroxyl group. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of degradants.[22]
By implementing these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid.
References
-
NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Australian Department of Health. [Link]
-
EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. [Link]
-
Raffa, D., et al. (n.d.). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... ResearchGate. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. [Link]
-
Browne, K. P., et al. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
WADA. (2019). The Prohibited List. World Anti Doping Agency. [Link]
-
ResearchGate. (2025). (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
Wang, L., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Google P
-
Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. [Link]
-
The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2. [Link]
-
Watanabe, T., Furukawa, N., & Oae, S. (n.d.). Oxidative Decarboxylation of Phenylacetic Acid. [Link]
-
ChemRxiv. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
-
Genualdi, S., et al. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. PMC - PubMed Central. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
da Silva, G. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. [Link]
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- 6. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
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- 11. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Assessing Stereochemical Purity and Configuration: An In-Depth Analysis of Mosher's Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and asymmetric synthesis, the precise determination of a molecule's stereochemistry is not merely a matter of analytical rigor; it is a cornerstone of efficacy and safety. A molecule and its non-superimposable mirror image—enantiomers—can exhibit profoundly different pharmacological activities. This guide provides a comprehensive technical assessment of a classic and powerful tool for stereochemical analysis: α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid.
It is important to clarify a potential point of confusion regarding the nomenclature. The compound "2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetic acid," as specified in the topic, is not the commonly employed reagent for these analyses. The established and widely utilized chiral derivatizing agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), where the trifluoromethyl group is attached to the chiral center, not the phenyl ring. This guide will focus on the latter, the true Mosher's acid, and its application.
We will delve into the mechanistic underpinnings of Mosher's acid analysis, offering a critical comparison with contemporary alternatives. This guide is structured to provide not just procedural steps but the causal logic behind experimental choices, empowering researchers to select and implement the most appropriate method for their specific analytical challenge.
The Enduring Utility of Mosher's Acid: A Mechanistic Overview
The "specificity" of Mosher's acid lies not in binding to a biological target, but in its ability to reliably distinguish between enantiomers of chiral alcohols and amines. This is achieved through a process of chemical derivatization, converting a pair of enantiomers—which are indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy—into a pair of diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra.[1][2]
The core principle of Mosher's acid analysis involves two key determinations:
-
Enantiomeric Excess (ee): By reacting a scalemic (enantiomerically enriched) mixture of a chiral alcohol or amine with a single enantiomer of Mosher's acid (or its more reactive acid chloride), a mixture of diastereomeric esters or amides is formed. The ratio of these diastereomers, quantifiable by integrating their distinct signals in the ¹H or ¹⁹F NMR spectrum, directly corresponds to the enantiomeric excess of the original substrate.[3] The use of ¹⁹F NMR is particularly advantageous due to the simplicity of the signals and the absence of background noise in that region of the spectrum.[4]
-
Absolute Configuration: The absolute stereochemistry of the chiral center can be determined by preparing two separate samples, one derivatized with (R)-Mosher's acid and the other with (S)-Mosher's acid.[5] The foundational work by Mosher established a conformational model for the resulting esters/amides. In this model, the bulky phenyl group and the trifluoromethyl group orient themselves in a way that creates distinct shielding and deshielding zones. Protons on one side of the chiral center of the analyte will be shielded (shifted to a lower chemical shift) by the phenyl ring, while protons on the other side will be deshielded. By systematically comparing the chemical shifts of the protons in the (R)- and (S)-derivatives (calculating Δδ = δS - δR), the spatial arrangement of the substituents around the chiral center can be deduced.[5][6]
Visualizing the Mosher's Acid Method
The following diagrams illustrate the workflow and the underlying principle of using Mosher's acid for determining absolute configuration.
Caption: Workflow for determining absolute configuration and enantiomeric excess using Mosher's acid.
Comparative Analysis: Mosher's Acid vs. Alternatives
While Mosher's acid analysis is a robust and informative technique, it is not without its limitations. The choice of analytical method should be guided by the specific requirements of the research question, including the nature of the analyte, the need for determining absolute configuration versus just enantiomeric excess, and the available instrumentation.
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC | Chiral Solvating Agents (NMR) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[5] | Physical separation of enantiomers on a chiral stationary phase.[5] | Non-covalent interaction to form transient diastereomeric complexes with distinct NMR signals.[7][8] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[5] | Chromatogram with baseline-separated peaks for each enantiomer.[5] | ¹H NMR spectrum showing separate signals for each enantiomer in the presence of the agent. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[5] | No, requires an authentic standard of known absolute configuration. | Possible in some cases with well-defined models, but generally less reliable than CDAs. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis.[9] | Moderate, generally higher than CDAs but lower than HPLC. |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors.[5] | High accuracy and precision with good baseline separation.[5] | Can be accurate, but dependent on achieving baseline resolution of signals. |
| Sample Requirement | Typically requires milligrams of sample.[5] | Can be performed with smaller sample quantities.[5] | Requires sufficient sample for NMR analysis, typically in the milligram range. |
| Development Time | Method is generally applicable with minimal development.[5] | Requires method development to find a suitable chiral stationary phase and mobile phase.[5] | Requires screening of different CSAs and optimization of conditions (concentration, solvent).[6] |
| Sample Recovery | Destructive (analyte is chemically modified). | Non-destructive. | Non-destructive (analyte can be recovered). |
Newer Chiral Derivatizing Agents
The principles established by Mosher have paved the way for the development of new chiral derivatizing agents, designed to offer improved performance in certain contexts.
-
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP): This reagent features a naphthalene ring, which provides a stronger anisotropic effect compared to the phenyl ring of Mosher's acid. This can lead to larger chemical shift differences between the diastereomers, simplifying spectral analysis. Furthermore, MαNP lacks an acidic proton at the chiral center, making it resistant to racemization during the derivatization reaction.[10]
-
Trost's Mandelic Acid (MPA): 2-Methoxyphenylacetic acid is another alternative that can be more effective than MTPA in some cases, particularly for determining the configuration of alcohols.[3]
Experimental Protocols
The following protocols provide a framework for the practical application of these methods. It is essential to adapt these procedures to the specific properties of the analyte and to consult the primary literature for more detailed guidance.
Protocol 1: Mosher's Ester Analysis for a Chiral Secondary Alcohol
Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tubes
-
Standard laboratory glassware, dried thoroughly
Procedure:
Preparation of (S)-MTPA Ester (Sample 1):
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small drop of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add a slight molar excess (~1.2 equivalents) of (S)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or NMR.
Preparation of (R)-MTPA Ester (Sample 2):
-
Repeat the procedure above in a separate NMR tube using (R)-Mosher's acid chloride.
NMR Acquisition and Analysis:
-
Acquire ¹H NMR spectra for both samples. Ensure high digital resolution to accurately measure chemical shifts and resolve signals.[11][12]
-
For Enantiomeric Excess (ee) Determination: In one of the spectra (e.g., from the (S)-MTPA ester), carefully integrate a well-resolved signal corresponding to each diastereomer. Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
For Absolute Configuration Determination:
-
Identify several pairs of corresponding protons on either side of the ester linkage in both spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each pair.
-
Apply the conformational model of Mosher's esters to assign the absolute configuration based on the signs of the Δδ values.[5][6]
-
Protocol 2: Chiral Solvating Agent (CSA) Analysis for a Chiral Amine
Objective: To determine the enantiomeric excess of a chiral amine using a chiral solvating agent.
Materials:
-
Chiral amine (~5 mg)
-
Chiral solvating agent (e.g., (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Acquire a baseline ¹H NMR spectrum of the chiral amine alone.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
If signal splitting is not observed, incrementally add more CSA (up to 3-4 equivalents), acquiring a spectrum after each addition, until optimal signal separation is achieved.
-
Integrate the now-separated signals corresponding to the two enantiomers to determine the enantiomeric excess.
Logical Framework for Method Selection
The choice of method for determining stereochemical purity and/or configuration is a critical decision in the experimental workflow. The following diagram provides a logical framework to guide this selection process.
Caption: Decision tree for selecting a method for chiral analysis.
Conclusion
The determination of stereochemistry is an indispensable component of modern chemical research and development. Mosher's acid, for decades, has provided a reliable and insightful method for elucidating both the enantiomeric purity and absolute configuration of chiral alcohols and amines. Its "specificity" is a testament to the predictable and well-understood conformational behavior of its diastereomeric derivatives, which translates into discernible and interpretable NMR spectra.
However, the field of analytical chemistry is ever-evolving. The advent of high-performance chiral chromatography and the development of new generations of chiral derivatizing and solvating agents have expanded the toolkit available to researchers. While chiral HPLC offers superior sensitivity and accuracy for quantifying enantiomeric excess, it cannot, without a known standard, reveal the absolute configuration. Newer NMR-based reagents like MαNP acid offer potential advantages in terms of signal resolution and stability.
Ultimately, the choice of method is not a matter of one-size-fits-all, but rather a strategic decision based on a thorough understanding of the analytical problem at hand. By appreciating the underlying principles, strengths, and limitations of each technique, researchers can confidently and efficiently navigate the complexities of stereochemical analysis, ensuring the integrity and quality of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
